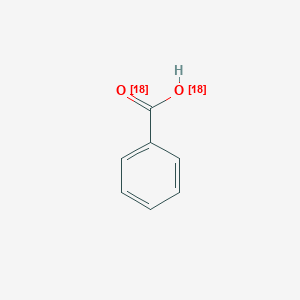

Acide benzoïque-18O2

Vue d'ensemble

Description

Benzoic Acid-18O2 is a stable isotope-labeled compound of benzoic acid, where the oxygen atoms are replaced with the isotope oxygen-18. This compound is primarily used in research to study metabolic pathways and reaction mechanisms due to its distinct isotopic signature .

Applications De Recherche Scientifique

Benzoic Acid-18O2 is extensively used in various fields of scientific research:

Chemistry: It is used to study reaction mechanisms and pathways due to its isotopic labeling.

Biology: It helps in tracing metabolic pathways in organisms.

Medicine: It is used in pharmacokinetic studies to understand drug metabolism.

Industry: It is used in the synthesis of other labeled compounds for research purposes .

Mécanisme D'action

Target of Action

Benzoic Acid-18O2, like its non-isotopic counterpart Benzoic Acid, primarily targets microbial pathogens . It is widely used as an antimicrobial food additive . The compound’s primary targets are the enzymes involved in the metabolic pathways of these microorganisms .

Mode of Action

Benzoic Acid-18O2 interacts with its targets by inhibiting their metabolic processes. It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This leads to excretion of these amino acids and a decrease in ammonia levels .

Biochemical Pathways

Benzoic Acid-18O2 affects the biochemical pathways of the target organisms. It is involved in the β-oxidative pathway , which is analogous to the catabolism of fatty acids . The compound is converted to its CoA thioester, cinnamoyl-CoA, which is then transformed into 3-oxo-3-phenylpropanoyl-CoA, and finally into Benzoic Acid-CoA .

Pharmacokinetics

The pharmacokinetics of Benzoic Acid-18O2 involves its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which facilitates its absorption and distribution. It is metabolized in the liver, where it is conjugated to glycine and transformed into hippuric acid . The compound is then excreted from the body .

Result of Action

The action of Benzoic Acid-18O2 results in the inhibition of microbial growth, making it an effective antimicrobial agent . Its transformation into hippuric acid also helps in the treatment of urea cycle disorders .

Action Environment

The action of Benzoic Acid-18O2 is influenced by environmental factors such as pH. The efficacy of benzoic acid and benzoate is dependent on the pH of the food . In addition, the compound’s antimicrobial action is more effective in an acidic environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzoic Acid-18O2 can be synthesized through the oxidation of benzyl alcohol-18O2 using potassium permanganate in an alkaline medium. The reaction involves heating the mixture to facilitate the oxidation process, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using air in the presence of catalysts such as manganese or cobalt naphthenates. This method can be adapted to produce Benzoic Acid-18O2 by using toluene labeled with oxygen-18 .

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic Acid-18O2 undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form compounds like benzoyl peroxide.

Reduction: It can be reduced to benzyl alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products

Oxidation: Benzoyl peroxide.

Reduction: Benzyl alcohol.

Substitution: Nitrobenzoic acid, halobenzoic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic Acid: The non-labeled version of Benzoic Acid-18O2.

Salicylic Acid: Another aromatic carboxylic acid used in similar research applications.

Phthalic Acid: Used in the production of plasticizers and also studied for its metabolic pathways

Uniqueness

Benzoic Acid-18O2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in studies requiring detailed metabolic and reaction pathway analysis .

Activité Biologique

(18O2)benzoic acid is a stable isotope-labeled derivative of benzoic acid, which has garnered interest in various biochemical and environmental studies due to its unique labeling properties. This compound is primarily used to investigate metabolic pathways, enzyme activities, and the dynamics of biological systems.

(18O2)benzoic acid is characterized by its incorporation of the stable isotope oxygen-18, which allows for tracing and monitoring in biological reactions. Its molecular formula remains C7H6O2, but the presence of the isotopic label alters its behavior in certain chemical reactions and biological processes.

Enzymatic Reactions

One significant aspect of (18O2)benzoic acid's biological activity is its role as a substrate for specific enzymes. For instance, benzoic acid 2-hydroxylase (BA2H) from tobacco catalyzes the conversion of benzoic acid to salicylic acid, which is crucial for plant defense mechanisms. Studies utilizing (18O2)benzoic acid have shown that BA2H can hydroxylate benzoic acid at the ortho position, incorporating the oxygen-18 label into salicylic acid during this process .

The activity of BA2H is notably induced by stress conditions such as viral infections, demonstrating the compound's relevance in stress response pathways in plants.

| Enzyme | Substrate | Product | Labeling Efficiency | Induction Conditions |

|---|---|---|---|---|

| Benzoic acid 2-hydroxylase | (18O2)benzoic acid | Salicylic acid | High | Tobacco mosaic virus inoculation |

Metabolic Pathways

(18O2)benzoic acid is also utilized in metabolic studies to trace carbon and oxygen incorporation into various metabolites. For instance, research has indicated that when (18O2)benzoic acid is introduced into plant systems, it can be metabolized into other compounds, allowing researchers to map metabolic pathways involving aromatic compounds .

Study on Plant Defense Mechanisms

In a study examining the role of salicylic acid in plant defense, researchers used (18O2)benzoic acid to trace its conversion into salicylic acid under stress conditions. The findings illustrated that the incorporation of oxygen-18 into salicylic acid was significantly higher in infected plants compared to controls, suggesting a robust activation of defense mechanisms upon pathogen attack .

Environmental Impact Assessment

Another study investigated the environmental fate of benzoic acids using (18O2) labeling. The research focused on microbial degradation pathways and highlighted how different microbial communities utilize (18O2)benzoic acid differently based on environmental conditions. The results indicated that certain bacteria preferentially incorporated the oxygen-18 label into their metabolic products, providing insights into bioremediation strategies .

Propriétés

IUPAC Name |

(18O2)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i8+2,9+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-UUQIGZEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.